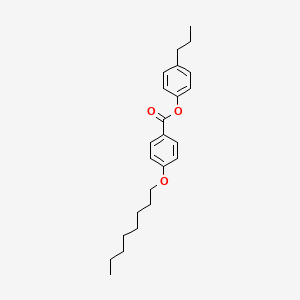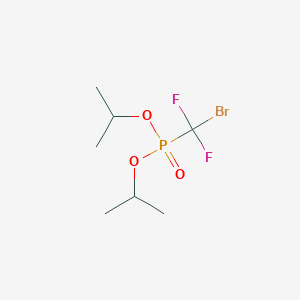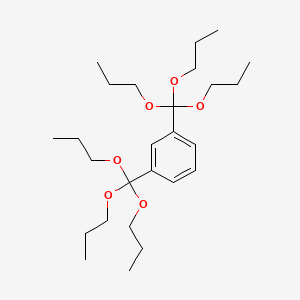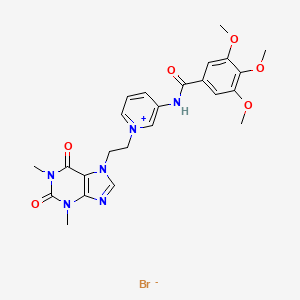
tert-Butyl benzyl(naphthalen-1-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl benzyl(naphthalen-1-yl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This particular compound features a tert-butyl group, a benzyl group, and a naphthalen-1-yl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl benzyl(naphthalen-1-yl)carbamate typically involves the reaction of naphthalen-1-ylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions and yields the desired carbamate product. The general reaction scheme is as follows:
Naphthalen-1-ylamine+tert-Butyl chloroformate→tert-Butyl benzyl(naphthalen-1-yl)carbamate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl benzyl(naphthalen-1-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or naphthalen-1-yl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) in methanol.
Major Products Formed
Oxidation: Formation of naphthalen-1-ylcarboxylic acid derivatives.
Reduction: Formation of naphthalen-1-ylmethanol derivatives.
Substitution: Formation of substituted benzyl or naphthalen-1-yl derivatives.
Scientific Research Applications
Chemistry
In organic chemistry, tert-butyl benzyl(naphthalen-1-yl)carbamate is used as a protecting group for amines. It helps in the selective protection and deprotection of amine functionalities during multi-step synthesis.
Biology
The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Its ability to protect amine groups makes it valuable in the synthesis of complex molecules.
Medicine
In medicinal chemistry, this compound is used in the development of drug candidates. It helps in the modification of drug molecules to improve their pharmacokinetic and pharmacodynamic properties.
Industry
In the chemical industry, the compound is used in the production of specialty chemicals and intermediates. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of tert-butyl benzyl(naphthalen-1-yl)carbamate involves the formation of a stable carbamate linkage. This linkage protects the amine group from unwanted reactions during chemical synthesis. The compound can be selectively deprotected under acidic conditions, releasing the free amine for further reactions.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl carbamate
- Benzyl carbamate
- Naphthalen-1-yl carbamate
Uniqueness
tert-Butyl benzyl(naphthalen-1-yl)carbamate is unique due to the presence of three distinct functional groups: tert-butyl, benzyl, and naphthalen-1-yl. This combination provides the compound with unique reactivity and stability, making it a valuable tool in organic synthesis.
Properties
CAS No. |
72594-66-2 |
|---|---|
Molecular Formula |
C22H23NO2 |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
tert-butyl N-benzyl-N-naphthalen-1-ylcarbamate |
InChI |
InChI=1S/C22H23NO2/c1-22(2,3)25-21(24)23(16-17-10-5-4-6-11-17)20-15-9-13-18-12-7-8-14-19(18)20/h4-15H,16H2,1-3H3 |
InChI Key |
MXFRPMRBUZFEQV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=CC=CC=C1)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Propan-2-yl)sulfanyl]hepta-1,5-diene](/img/structure/B14475532.png)

![Methyl 3-chloro-2-[(2-chloroethyl)sulfanyl]butanoate](/img/structure/B14475534.png)
![N-Methyl-N-{4-[(E)-(4-methylbenzene-1-sulfonyl)diazenyl]phenyl}acetamide](/img/structure/B14475541.png)
![[2,2,4-trimethyl-3-[(Z)-octadec-9-enoyl]oxypentyl] (Z)-octadec-9-enoate](/img/structure/B14475562.png)
![4-[2-(Pyridin-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14475569.png)

![[(1S)-2,3-Dihydro-1H-inden-1-yl]methanol](/img/structure/B14475587.png)
![Trimethyl[3-(trimethylstannyl)prop-2-yn-1-yl]silane](/img/structure/B14475589.png)





